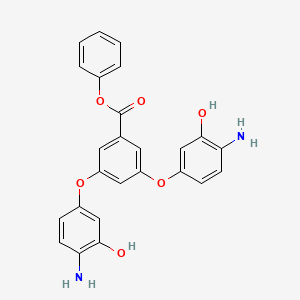
Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is a complex organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of phenyl groups and hydroxyl functionalities, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst are commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are typically employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of colon cancer cells.
Mechanism of Action
The mechanism of action of Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating apoptosis-related pathways, including the activation of caspase-3 and poly ADP-ribose polymerase (PARP).
Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, thereby reducing oxidative stress in cells.
Comparison with Similar Compounds
Phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate can be compared with other similar compounds, such as:
1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl]diamantane: This compound also exhibits anticancer properties and is used in similar applications.
Pyridazinone Derivatives: These compounds have a wide range of pharmacological activities, including antimicrobial and anticancer effects.
Properties
CAS No. |
823814-68-2 |
|---|---|
Molecular Formula |
C25H20N2O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
phenyl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C25H20N2O6/c26-21-8-6-17(13-23(21)28)31-19-10-15(25(30)33-16-4-2-1-3-5-16)11-20(12-19)32-18-7-9-22(27)24(29)14-18/h1-14,28-29H,26-27H2 |
InChI Key |
HMPKEIYEZDXRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)OC3=CC(=C(C=C3)N)O)OC4=CC(=C(C=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















